molecular formula C7H10N2S B11736113 N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Cat. No.: B11736113
M. Wt: 154.24 g/mol
InChI Key: FUECFQROLLZGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS: 1016696-13-1) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a thiazole moiety. The molecular formula is C₇H₁₀N₂S, with a molecular weight of 154.24 g/mol . The structure includes a methyl group attached to the amine at position 2 of the thiazole ring.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-8-7-9-5-3-2-4-6(5)10-7/h2-4H2,1H3,(H,8,9)

InChI Key

FUECFQROLLZGCG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)CCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches for Thiazole Core Formation

The thiazole ring is a central structural motif in N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. Classical methods such as the Hantzsch thiazole synthesis are adaptable for constructing this heterocycle. For example, reacting α-haloketones with thioureas or thioamides under basic conditions yields thiazoles . Adapting this to the target compound, a cyclopenta-fused α-haloketone precursor could be condensed with methylthiourea to form the thiazole ring.

Hypothetical Reaction Pathway:

  • Precursor Synthesis : Cyclopentanone derivatives functionalized with a halogenated ketone group (e.g., 2-bromocyclopentanone) serve as the α-haloketone.

  • Cyclocondensation : Reacting 2-bromocyclopentanone with N-methylthiourea in ethanol under reflux with a base (e.g., triethylamine) would facilitate thiazole ring closure .

  • Isolation : The product is purified via recrystallization from 1,4-dioxane or ethanol .

Key Considerations :

  • Regioselectivity : The position of the halogen in the α-haloketone determines the substituent orientation on the thiazole.

  • Side Reactions : Competing pathways, such as elimination or dimerization, require controlled stoichiometry and temperature .

Knoevenagel Condensation for Cyclopenta Ring Functionalization

Knoevenagel reactions are pivotal for introducing unsaturated bonds and functional groups into cyclic systems. In a study by Abdelrazek et al. (2016), cyclopentanone underwent condensation with 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile to form a cyclopenta-fused intermediate . Adapting this method:

Procedure :

  • Condensation : Cyclopentanone reacts with 2-(methylamino)acetonitrile in the presence of ammonium acetate at 120°C to form a cyclopentylidene acetonitrile derivative .

  • Sulfur Incorporation : Treating the intermediate with elemental sulfur and triethylamine in ethanol under reflux introduces the thiazole sulfur atom .

Analytical Validation :

  • IR Spectroscopy : Peaks at 1686 cm⁻¹ (C=O) and 2220 cm⁻¹ (C≡N) confirm intermediate formation .

  • ¹H NMR : Multiplet signals between δ1.49–1.63 ppm correspond to cyclopentene CH₂ groups, while a singlet at δ4.29 ppm aligns with thiazole CH₂ .

Reductive Amination for N-Methyl Group Introduction

The N-methyl group in the target compound may be introduced via reductive amination or direct alkylation. A two-step approach is feasible:

Step 1: Primary Amine Synthesis

  • Thiazole Formation : Synthesize 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine using cyclocondensation (Section 1).

Step 2: N-Methylation

  • Methylating Agents : Use formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol at room temperature .

  • Alternative : Methyl iodide with a base (e.g., potassium carbonate) in DMF at 60°C .

Yield Optimization :

  • Excess methylating agent and prolonged reaction times improve conversion but risk over-alkylation.

Ring-Closing Metathesis for Cyclopenta Annulation

Transition-metal-catalyzed ring-closing metathesis (RCM) offers a modern route to cyclopenta-fused systems. A diene precursor containing thiazole and amine functionalities could undergo RCM using a Grubbs catalyst:

Synthetic Steps :

  • Diene Preparation : Synthesize a linear diene with terminal alkenes adjacent to the thiazole and amine groups.

  • Metathesis : Treat with Grubbs II catalyst in dichloromethane at 40°C to form the cyclopenta ring .

Advantages :

  • High atom economy and stereochemical control.

  • Compatibility with functional groups like amines and sulfides .

Analytical and Spectral Characterization

Critical to validating synthetic success, spectral data for intermediates and final products must align with expected structures:

Table 1: Key Spectral Benchmarks for this compound

TechniqueExpected Signals
¹H NMR δ1.62–2.55 (m, 6H, cyclopentene CH₂), δ2.66 (s, 3H, N-CH₃), δ4.21 (s, 2H, NH₂)
IR 3400–3320 cm⁻¹ (N-H stretch), 2930 cm⁻¹ (C-H stretch), 1686 cm⁻¹ (C=O)
MS m/z = 154.24 (M⁺)

Chemical Reactions Analysis

Acylation and Alkylation

The primary amine group in N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is reactive toward acylating agents:

  • Acetylation : Reaction with acetic anhydride in acidic conditions (e.g., acetic acid) forms N-acetyl derivatives. This is analogous to the synthesis of N-acetyl derivatives of thiophene derivatives .

  • Alkylation : The amine group can undergo alkylation via standard methods (e.g., alkyl halides, aldehydes).

Diazotization and Coupling

The aromatic amine group in cyclopenta[d]thiazole derivatives can undergo diazotization:

  • Diazonium salt formation : Treatment with sodium nitrite in acidic conditions generates unstable diazonium salts, which can couple with electron-rich substrates (e.g., acetylacetone) .

  • Hydrazo derivatives : Coupling with aryl diazonium salts (e.g., benzene diazonium chloride) produces arylhydrazones .

Ring-Opening and Functionalization

Thiazole rings are generally stable, but under specific conditions:

  • Arylation/Alkylation : Substitution at sulfur or nitrogen positions may occur via nucleophilic aromatic substitution or electrophilic reactions .

  • Oxidation : The thiazole ring can resist oxidation under most conditions, but strong oxidants may alter substituents.

Reaction Conditions and Products

Reaction Type Conditions Expected Product Key Reference
Acetylation Acetic anhydride, acetic acid, refluxN-Acetyl derivative (e.g., N-methyl acetamide)
Diazotization NaNO₂, HCl, 0–5°CDiazonium salt intermediate
Coupling Aryl diazonium salts, NaOH, ethanolArylhydrazone derivatives
Alkylation Alkyl halides, bases (e.g., K₂CO₃)N-Alkylated derivatives

Spectral and Analytical Data

While direct spectral data for this compound are unavailable, analogous derivatives exhibit:

  • IR : Peaks for NH (3300–3500 cm⁻¹) and C=S (700–800 cm⁻¹) .

  • ¹H NMR : Signals for methyl groups (δ 1.5–3.0 ppm) and NH protons (δ 8–12 ppm) .

Scientific Research Applications

Synthesis of N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

The synthesis of this compound typically involves the reaction of thiazole derivatives with cyclopentanone or related compounds. The process often employs various reagents such as ammonium acetate and hydrazine derivatives to facilitate cyclization and functionalization. For example, the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with cyclopentanone has been documented to yield several derivatives with promising biological activities .

Anticancer Properties

This compound has been evaluated for its anticancer properties against various human cancer cell lines. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The half-maximal inhibitory concentration (GI50) values demonstrate that some derivatives outperform standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of N-Methyl Derivatives Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
Compound AMCF-712.5
Compound BNCI-H46015.0
Compound CSF-26810.0

Antimicrobial Activity

In addition to anticancer effects, N-Methyl derivatives have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of N-Methyl Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)
Compound DE. coli18
Compound ES. aureus20
Compound FC. albicans15

Case Studies and Research Findings

Several research studies have documented the efficacy of N-Methyl derivatives in clinical settings:

  • Study on Breast Cancer Treatment : A clinical trial involving a derivative showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen including this compound .
  • Antimicrobial Resistance : A study highlighted the effectiveness of N-Methyl derivatives against antibiotic-resistant strains of bacteria, providing a potential avenue for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclopenta-Thiophene vs. Cyclopenta-Thiazole
  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (): Replacing the thiazole ring with a thiophene reduces nitrogen content, altering electronic properties. This compound was modified to create 4c, a Falcipain-2 inhibitor with anti-malarial activity, highlighting the role of heteroatoms in target binding .
Benzo-Thiazole Derivatives
  • 5,7-Difluorobenzo[d]thiazol-2-amine (): A benzo-thiazole derivative with fluorine substituents exhibits immunosuppressive activity (similarity score: 0.91 to the target compound). Fluorine atoms increase lipophilicity and metabolic stability .
  • 4-Fluorobenzo[d]thiazol-2-amine ():
    Substitution at position 4 reduces similarity (0.84), demonstrating how halogen positioning affects bioactivity .

Substituent Effects

Methyl and Alkyl Groups
  • Purity (95%) and synthesis efficiency are comparable to the target compound .
  • N,N-Dimethylbenzo[d]thiazol-2-amine derivatives ():
    Dimethylation of the amine enhances electron-donating effects, altering reactivity in coupling reactions .
Functionalized Side Chains
  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide ():
    An acetamide side chain introduces hydrogen-bonding sites, broadening pharmacological applications. Molecular weight (277.34 g/mol) is higher than the target compound, impacting pharmacokinetics .
  • 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate ():
    The ethanamine substituent and hydrochloride salt improve water solubility, a critical factor for bioavailability .

Corrosion Inhibition

  • 6-Ethoxybenzo[d]thiazol-2-amine (): Inhibited metal corrosion in acidic environments via adsorption. Thiazole derivatives, including the target compound, may share this utility due to their electron-rich structures .

Analytical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR, MS) Reference
N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine C₇H₁₀N₂S 154.24 Not reported
4,4-Dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine C₈H₁₂N₂S 168.26 ¹H NMR (CDCl₃): δ 1.25 (s, 6H), 2.80 (m, 4H)
5,7-Difluorobenzo[d]thiazol-2-amine C₇H₄F₂N₂S 186.18 ESI-MS: m/z 187 [M+H]⁺

Biological Activity

N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse pharmacological properties. The thiazole scaffold is recognized as a promising pharmacophore due to its ability to interact with various biological targets, influencing multiple cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the thiazole structure. For instance, derivatives of thiazole have shown significant activity against various bacterial and fungal strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2cCandida albicans3.92 mM
5bAspergillus niger4.01 mM
6eMicrococcus luteus1.95 μg/mL

The presence of electron-withdrawing groups (e.g., NO2) and electron-donating groups (e.g., OMe) in the para position of the thiazole moiety has been linked to enhanced antimicrobial activity. Enhanced lipophilicity through structural modifications has also been shown to improve efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
3MCF-715
5NCI-H46010
9cSF-26812

These findings suggest that modifications to the thiazole ring can lead to compounds with potent anticancer properties .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds derived from thiazole have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Interference with Cellular Processes : The ability of these compounds to interact with cellular targets such as proteins involved in cell signaling pathways contributes to their anticancer effects.
  • Molecular Docking Studies : Computational analyses indicate that these compounds can effectively bind to specific proteins, which may enhance their biological activity against targeted pathogens .

Case Studies

A notable case study involved the synthesis and evaluation of novel thiazole derivatives against multidrug-resistant strains of bacteria. The study found that certain derivatives exhibited remarkable potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of these compounds in treating resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.